4-Chloro-3-nitrobenzotrifluoride is a substituted aromatic compound featuring a trifluoromethyl group, a nitro group, and a chlorine atom. This specific arrangement of functional groups makes it a valuable intermediate in multi-step organic synthesis, particularly for agrochemicals and pharmaceuticals. The trifluoromethyl and nitro groups are strongly electron-withdrawing, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. Concurrently, the nitro group can be readily reduced to an amine, providing a second key reaction pathway for building more complex molecules. Its physical state as a liquid at room temperature (melting point -2 °C) and high boiling point (222 °C) are important handling and processability parameters in industrial settings.
Substituting 4-chloro-3-nitrobenzotrifluoride with its positional isomers, such as 2-chloro-5-nitrobenzotrifluoride or 4-chloro-2-nitrobenzotrifluoride, is not viable for most established synthesis routes. The specific ortho/meta/para relationship between the chloro, nitro, and trifluoromethyl groups dictates the regioselectivity and reaction kinetics of key transformations. For nucleophilic aromatic substitution (SNAr), the activating electron-withdrawing groups must be positioned ortho or para to the chlorine leaving group to effectively stabilize the negatively charged Meisenheimer complex intermediate. An incorrect isomer, like one with a meta-positioned nitro group, will exhibit significantly lower reactivity or fail to react under the same process conditions, leading to process failure, low yields, and undesirable byproducts. This makes CAS 121-17-5 a specific, non-interchangeable precursor for target molecules where this exact substitution pattern is required.
4-Chloro-3-nitrobenzotrifluoride is a critical starting material for the synthesis of the widely used aryloxy amide herbicide, Flufenacet. Patented synthesis routes for Flufenacet and its key intermediates, such as 2-amino-5-chlorobenzotrifluoride, explicitly specify the use of precursors derived from 4-chloro-3-nitrobenzotrifluoride (or its parent compound, m-chlorobenzotrifluoride, which is then nitrated). For example, a process for synthesizing the key amine intermediate involves the catalytic hydrogenation of 2-nitro-5-chlorobenzotrifluoride (the isomer derived from the target compound's parent) to achieve high conversion and selectivity, which is crucial for industrial production. Alternative isomers would lead to different final products, making this specific CAS number non-negotiable for this application.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Required starting material for established, high-yield Flufenacet synthesis routes. |
| Comparator Or Baseline | Positional isomers (e.g., 2-chloro-3-nitrobenzotrifluoride) would yield incorrect downstream products and are not cited in relevant process patents. |
| Quantified Difference | Qualitatively essential; substitution leads to 100% incorrect product. |
| Conditions | Industrial synthesis of Flufenacet and its intermediate, 2-amino-5-chlorobenzotrifluoride. |
For manufacturers of the herbicide Flufenacet, procurement of this specific isomer is mandatory to align with established, efficient, and patented production methods.
The reactivity of halo-nitroaromatics in SNAr reactions is critically dependent on the placement of electron-withdrawing groups (EWGs) relative to the halogen leaving group. In 4-chloro-3-nitrobenzotrifluoride, the chlorine is activated by the strongly electron-withdrawing nitro group in the ortho position and the trifluoromethyl group in the para position. This ortho/para arrangement is optimal for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. Comparatively, an isomer with a meta-positioned nitro group (e.g., 2-chloro-3-nitrobenzotrifluoride) would offer no resonance stabilization for the intermediate, resulting in drastically slower reaction rates and requiring more forcing conditions to achieve substitution.
| Evidence Dimension | Reactivity in SNAr |
| Target Compound Data | High reactivity due to ortho-nitro and para-trifluoromethyl groups providing strong resonance stabilization of the reaction intermediate. |
| Comparator Or Baseline | Isomers with meta-positioned EWGs (e.g., 2-chloro-3-nitrobenzotrifluoride) exhibit significantly lower reactivity due to lack of resonance stabilization. |
| Quantified Difference | Qualitatively high reactivity vs. low/no reactivity under comparable conditions. |
| Conditions | General nucleophilic aromatic substitution (SNAr) reaction conditions. |
Buyers requiring an activated chlorobenzotrifluoride for SNAr reactions can achieve higher throughput and yields under milder conditions, reducing energy costs and potential side reactions compared to using a less-activated isomer.
This compound is efficiently synthesized via the nitration of 4-chlorobenzotrifluoride. A patented process using ammonium nitrate and an ionic liquid catalyst at 70°C reports the production of 4-chloro-3-nitrobenzotrifluoride with a yield of 85% and a purity of over 99%. This provides a direct and high-yielding route to this specific isomer, which is a significant procurement advantage over sourcing isomers that may be formed in lower yields as part of a mixture from other starting materials. For instance, the chlorination of 3-methyl benzotrifluoride results in a mixture of mono-chloro isomers, which then requires separation or leads to mixed products upon nitration.
| Evidence Dimension | Synthesis Efficiency & Purity |
| Target Compound Data | 85% yield and >99% purity from 4-chlorobenzotrifluoride. |
| Comparator Or Baseline | Synthesis routes starting from different precursors can result in isomeric mixtures requiring costly separation (e.g., chlorination of 3-methyl benzotrifluoride yields a mix of 2-, 4-, and 6-chloro isomers). |
| Quantified Difference | Significantly higher isomeric purity and yield compared to routes that generate mixtures. |
| Conditions | Nitration of 4-chlorobenzotrifluoride at 70°C for 9 hours. |
The availability of a high-yield, high-purity synthesis route ensures a more reliable and cost-effective supply chain for this specific isomer compared to alternatives that may be produced as part of a difficult-to-separate mixture.
This compound serves as a non-substitutable precursor for the industrial synthesis of Flufenacet, a major agrochemical. Its specific isomeric structure is essential for the subsequent reduction and elaboration steps that lead to the final active ingredient.
Ideal for use in nucleophilic aromatic substitution (SNAr) reactions where the chlorine at the 4-position is displaced. The ortho-nitro and para-trifluoromethyl groups provide the necessary electronic activation for high-yield substitutions with various nucleophiles (e.g., alkoxides, amines), enabling the synthesis of diverse derivatives under efficient process conditions.
The nitro group can be selectively reduced to an amine, yielding 2-amino-5-chlorobenzotrifluoride (or its isomers depending on the exact starting material nomenclature). This aniline derivative is a valuable intermediate for pharmaceuticals and dyes, and the high-yield synthesis route for the nitro-precursor makes it an economically sound choice.
Irritant